2-bromo-N-dibenzofuran-3-ylbenzamide
Overview
Description
2-bromo-N-dibenzofuran-3-ylbenzamide is a useful research compound. Its molecular formula is C19H12BrNO2 and its molecular weight is 366.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-bromo-N-dibenzo[b,d]furan-3-ylbenzamide is 365.00514 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been explored in various synthetic pathways. For instance, a study detailed the synthesis of benzofuran derivatives, including similar compounds, using palladium-catalyzed C- and O-arylation followed by oxidative coupling (Churruca et al., 2005). Another study demonstrated the synthesis of benzo[d]furo[3,2-e][1,4]diazepin-2-ones, a similar class of compounds (Ashby & Ramage, 1979).
Medicinal Chemistry
- Antimycobacterial Activity : A research focused on dibenzo[b,d]furan-1,2,3-triazole conjugates, related to the compound , revealed significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting potential applications in tuberculosis treatment (Yempala et al., 2014).
Organic Electronics
- Organic Thin Film Transistors : A novel anthracene derivative incorporating dibenzo[b,d]furan units demonstrated potential for application in organic thin-film transistors (OTFTs) due to its suitable carrier transport ability, excellent thermal stability, and outstanding fluorescence (Zhao et al., 2017).
- Organic Light-Emitting Diodes (OLEDs) : Asymmetrically difunctionalized dibenzo[b,d]furan-based materials have been synthesized for high-performance blue phosphorescent OLEDs, showing promise in electronics due to their high thermal stability and energy efficiency (Hong et al., 2020).
Safety and Hazards
While specific safety and hazard information for “2-bromo-N-dibenzo[b,d]furan-3-ylbenzamide” is not available, it’s important to handle all chemical compounds with care. For similar compounds, appropriate safety measures such as wearing personal protective equipment (like gloves, safety glasses) are recommended. They should be stored in a dry, cool place, and kept separate from oxidizing agents and strong acids .
Properties
IUPAC Name |
2-bromo-N-dibenzofuran-3-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO2/c20-16-7-3-1-6-15(16)19(22)21-12-9-10-14-13-5-2-4-8-17(13)23-18(14)11-12/h1-11H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVCVRUDCCOPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.